Cas no 2172224-60-9 (2-ethyl-1,3thiazolo5,4-cpyridine-7-thiol)

2-Ethyl-1,3-thiazolo[5,4-c]pyridine-7-thiol is a heterocyclic compound featuring a fused thiazole-pyridine core with a thiol functional group at the 7-position and an ethyl substituent at the 2-position. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, ligand synthesis, and material science. The thiol group enables facile derivatization through thioether formation or metal coordination, while the electron-rich heterocyclic framework may enhance binding affinity in bioactive molecules. Its rigid scaffold offers potential for designing constrained analogs in medicinal chemistry. The compound’s stability and synthetic versatility make it a valuable building block for specialized organic synthesis. Proper handling is advised due to the reactive thiol moiety.
2-ethyl-1,3thiazolo5,4-cpyridine-7-thiol structure
2172224-60-9 structure
商品名:2-ethyl-1,3thiazolo5,4-cpyridine-7-thiol
CAS番号:2172224-60-9
MF:C8H8N2S2
メガワット:196.292518615723
CID:6323884
PubChem ID:165572138

2-ethyl-1,3thiazolo5,4-cpyridine-7-thiol 化学的及び物理的性質

名前と識別子

    • 2-ethyl-1,3thiazolo5,4-cpyridine-7-thiol
    • 2172224-60-9
    • EN300-1613435
    • 2-ethyl-[1,3]thiazolo[5,4-c]pyridine-7-thiol
    • インチ: 1S/C8H8N2S2/c1-2-7-10-8-5(11)3-9-4-6(8)12-7/h3-4,11H,2H2,1H3
    • InChIKey: LCHIMYYXRVIMNP-UHFFFAOYSA-N
    • ほほえんだ: S1C2C=NC=C(C=2N=C1CC)S

計算された属性

  • せいみつぶんしりょう: 196.01289061g/mol
  • どういたいしつりょう: 196.01289061g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 55Ų

2-ethyl-1,3thiazolo5,4-cpyridine-7-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1613435-2.5g
2-ethyl-[1,3]thiazolo[5,4-c]pyridine-7-thiol
2172224-60-9
2.5g
$1988.0 2023-06-04
Enamine
EN300-1613435-10.0g
2-ethyl-[1,3]thiazolo[5,4-c]pyridine-7-thiol
2172224-60-9
10g
$4360.0 2023-06-04
Enamine
EN300-1613435-0.25g
2-ethyl-[1,3]thiazolo[5,4-c]pyridine-7-thiol
2172224-60-9
0.25g
$933.0 2023-06-04
Enamine
EN300-1613435-1.0g
2-ethyl-[1,3]thiazolo[5,4-c]pyridine-7-thiol
2172224-60-9
1g
$1014.0 2023-06-04
Enamine
EN300-1613435-1000mg
2-ethyl-[1,3]thiazolo[5,4-c]pyridine-7-thiol
2172224-60-9
1000mg
$1014.0 2023-09-23
Enamine
EN300-1613435-250mg
2-ethyl-[1,3]thiazolo[5,4-c]pyridine-7-thiol
2172224-60-9
250mg
$933.0 2023-09-23
Enamine
EN300-1613435-50mg
2-ethyl-[1,3]thiazolo[5,4-c]pyridine-7-thiol
2172224-60-9
50mg
$851.0 2023-09-23
Enamine
EN300-1613435-500mg
2-ethyl-[1,3]thiazolo[5,4-c]pyridine-7-thiol
2172224-60-9
500mg
$974.0 2023-09-23
Enamine
EN300-1613435-0.5g
2-ethyl-[1,3]thiazolo[5,4-c]pyridine-7-thiol
2172224-60-9
0.5g
$974.0 2023-06-04
Enamine
EN300-1613435-5.0g
2-ethyl-[1,3]thiazolo[5,4-c]pyridine-7-thiol
2172224-60-9
5g
$2940.0 2023-06-04

2-ethyl-1,3thiazolo5,4-cpyridine-7-thiol 関連文献

2-ethyl-1,3thiazolo5,4-cpyridine-7-thiolに関する追加情報

2-Ethyl-1,3thiazolo5,4-cpyridine-7-thiol (CAS No. 2172224-60-9): A Comprehensive Overview

Introduction to 2-Ethyl-1,3thiazolo5,4-cpyridine-7-thiol

2-Ethyl-1,3thiazolo5,4-cpyridine-7-thiol (CAS No. 2172224-60-9) is a unique organic compound that has garnered significant attention in the fields of heterocyclic chemistry, pharmacology, and materials science. This compound belongs to the class of thiazolopyridines, which are fused ring systems combining a thiazole and a pyridine moiety. The presence of the ethyl group and the thiol (-SH) functional group introduces intriguing electronic and steric properties, making it a valuable molecule for both academic research and industrial applications.

Structural Features and Synthesis

The molecular structure of 2-Ethyl-1,3thiazolo5,4-cpyridine-7-thiol is characterized by a fused bicyclic system where a thiazole ring is fused to a pyridine ring. The ethyl substituent at position 2 and the thiol group at position 7 play pivotal roles in determining its chemical reactivity and physical properties. The synthesis of this compound typically involves multi-step reactions, including cyclization, substitution, and oxidation, often utilizing advanced techniques such as microwave-assisted synthesis or continuous flow chemistry to enhance efficiency and yield.

Recent advancements in the synthesis of thiazolopyridines have focused on optimizing reaction conditions to minimize environmental impact. For instance, researchers have explored the use of eco-friendly solvents like water or ionic liquids to synthesize similar compounds with high purity. These methods not only reduce waste but also align with the growing demand for sustainable chemical processes.

Chemical Properties and Reactivity

One of the most notable features of 2-Ethyl-1,3thiazolo5,4-cpyridine-7-thiol is its ability to participate in various nucleophilic and electrophilic reactions due to the presence of the thiol group. The thiol (-SH) functionality acts as a strong nucleophile, enabling it to undergo reactions such as Michael addition, Suzuki coupling, and click chemistry, which are widely used in drug discovery and materials synthesis.

Preliminary studies have also highlighted the compound's potential as a precursor for more complex structures. For example, its thiol group can be oxidized to form disulfides or further functionalized to introduce additional reactive sites. These modifications expand its utility in creating bioactive molecules or advanced materials with tailored properties.

Applications in Pharmacology and Drug Discovery

The unique combination of heterocyclic rings in 2-Ethyl-1,3thiazolo5,4-cpyridine-7-thiol makes it an attractive candidate for drug design. Thiazolopyridines are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. Recent studies have demonstrated that analogs of this compound exhibit promising activity against several disease states:

  • Cancer: Preclinical data suggest that certain derivatives of this compound can inhibit key enzymes involved in tumor progression, such as histone deacetylases (HDACs) and protein kinase B (Akt). These findings open avenues for developing novel anticancer therapies with improved selectivity.
  • Inflammation: The compound's anti-inflammatory properties have been explored in models of chronic inflammation. Its ability to suppress cytokine production makes it a potential candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Neurodegenerative Diseases: Studies indicate that this compound may protect against oxidative stress-induced neuronal damage, offering potential benefits for diseases such as Alzheimer's or Parkinson's.

Moreover, its sulfur-containing moiety contributes to its bioavailability and stability in physiological conditions, further enhancing its suitability for pharmaceutical applications.

Materials Science Applications

Beyond pharmacology, 2-Ethyl-1,3thiazolo5,4-cpyridine-7-thiol has shown promise in materials science due to its ability to form stable coordination complexes with metal ions. This property makes it an ideal candidate for designing metallopolymers or catalysts with enhanced catalytic activity.

Recent research has focused on incorporating this compound into nanomaterials for applications such as sensing or energy storage. For example:

  • Sensors: Its ability to bind metal ions selectively enables the development of sensors for detecting heavy metals like lead or mercury in environmental samples.
  • Batteries: The compound's redox properties make it suitable for use in advanced battery systems where stable redox cycling is critical.
  • Catalysts: Its coordination capabilities allow it to act as a catalyst in organic transformations such as oxidation or cross-coupling reactions.
Recent studies have also explored its use as a building block for constructing two-dimensional materials via van der Waals interactions or covalent bonding.

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